molecular formula C13H11N3 B8429461 6-[(1H-Imidazol-1-YL)methyl]quinoline

6-[(1H-Imidazol-1-YL)methyl]quinoline

Cat. No.: B8429461
M. Wt: 209.25 g/mol
InChI Key: WNECEKQMVXTHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1H-Imidazol-1-YL)methyl]quinoline is a synthetic hybrid compound incorporating quinoline and imidazole pharmacophores, designed for medicinal chemistry and drug discovery research. The molecular hybridization of these two privileged scaffolds aims to produce new chemical entities with enhanced biological potency and improved physicochemical properties . In pharmacological research, this compound serves as a key scaffold for the development of novel antimalarial agents. Both quinoline and imidazole derivatives are well-known for their activity against Plasmodium species, the parasites that cause malaria . The quinoline moiety is a classic antimalarial structure found in drugs like chloroquine, which works by inhibiting the detoxification of heme in the parasite's digestive vacuole . The imidazole ring, a five-membered heterocycle, is a fundamental building block in biology and medicinal chemistry, found in the amino acid histidine and numerous bioactive molecules . Beyond antimalarial applications, this compound is also of interest in broader antimicrobial research. Imidazole-containing compounds demonstrate a wide spectrum of biological activities, including antibacterial and antifungal properties . The integration of the imidazole ring into the quinoline backbone can enhance solubility and bioavailability, which are critical parameters in lead optimization . This product is intended for use in laboratory research applications only. It is strictly for in vitro testing and not for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the compound's suitability and compliance with local regulations for their specific experimental purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

6-(imidazol-1-ylmethyl)quinoline

InChI

InChI=1S/C13H11N3/c1-2-12-8-11(3-4-13(12)15-5-1)9-16-7-6-14-10-16/h1-8,10H,9H2

InChI Key

WNECEKQMVXTHTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CN3C=CN=C3)N=C1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 1h Imidazol 1 Yl Methyl Quinoline Analogues

Strategies for the Construction of the Quinoline-Imidazole Core

The creation of the fundamental quinoline-imidazole framework can be achieved through various synthetic routes. These methods often involve either the sequential assembly of the heterocyclic rings or the joining of pre-functionalized quinoline (B57606) and imidazole (B134444) precursors.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a versatile and common pathway to quinoline-imidazole analogues. These approaches typically begin with the synthesis or modification of the quinoline core, followed by the introduction of the imidazole moiety. A general and effective strategy for synthesizing compounds like 6-[(1H-Imidazol-1-YL)methyl]quinoline involves the N-alkylation of imidazole with a quinoline derivative bearing a reactive leaving group on a methyl substituent at the 6-position. nih.govbeilstein-journals.org

This process can be conceptualized in the following stages:

Preparation of the Quinoline Precursor : Starting from a suitable aniline (B41778) derivative, the quinoline ring system is first constructed. A variety of classical named reactions can be employed for this purpose, such as the Skraup, Friedländer, or Doebner–von Miller syntheses, which allow for the formation of substituted quinolines. iipseries.orgnih.gov

Functionalization at the 6-Position : The synthesized quinoline is then functionalized at the C-6 position. For instance, a 6-methylquinoline (B44275) can be halogenated at the methyl group to produce a 6-(halomethyl)quinoline, a key intermediate for coupling with imidazole.

Imidazole Integration : The final step is the N-alkylation of imidazole with the 6-(halomethyl)quinoline derivative. nih.gov This nucleophilic substitution reaction forms the methylene (B1212753) bridge connecting the two heterocyclic rings.

An alternative multi-step approach involves building the imidazole ring onto a pre-existing quinoline structure. One-pot, three-component reactions, often catalyzed by Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN), can be used to construct a substituted imidazole ring directly onto a quinoline aldehyde precursor. rjlbpcs.com For example, the reaction of a 2-phenoxyquinoline-3-carbaldehyde, benzil, and ammonium acetate (B1210297) can yield complex quinoline-imidazole structures in high yields. rjlbpcs.com Another multi-step method involves N-acylation of an aminoquinoline, followed by N-alkylation of an imidazole moiety, and subsequent quaternization to link the two structures. nih.gov

Table 1: Overview of Multi-Step Synthesis Strategies
StrategyKey IntermediatesReaction TypeReference
N-Alkylation of Imidazole6-(Halomethyl)quinolineNucleophilic Substitution nih.gov
Multi-Component ReactionQuinoline-carbaldehyde, Benzil, Ammonium AcetateCondensation/Cyclization rjlbpcs.com
Acylation/Alkylation/QuaternizationAminoquinoline, Halogenated AcetophenonesSequential Coupling nih.gov

Coupling Reactions for Imidazole Integration

Modern cross-coupling reactions offer efficient methods for directly linking the quinoline and imidazole rings, often with high yields and selectivity.

While not a direct chloro-amine coupling in the traditional sense of forming an N-aryl bond, the N-alkylation of imidazole with a chloro-substituted quinoline derivative represents a closely related and highly effective strategy. nih.govbeilstein-journals.org This reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on an electrophilic carbon atom of the quinoline counterpart.

A key example is the reaction between imidazole and a 6-(chloromethyl)quinoline. In this SN2-type reaction, the imidazole acts as the nucleophile, displacing the chloride leaving group to form the desired C-N bond that creates the methylene linker. beilstein-journals.org This method is advantageous due to the often straightforward preparation of the chloro-substituted starting materials and the generally mild conditions required for the coupling reaction. The reaction of piperidine (B6355638) bearing an oxadiazole ring with 6-chloro-3-bromoquinoline has been reported in the synthesis of CB2 agonists, showcasing the utility of coupling N-heterocycles to chloroquinolines. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of functionalized quinolines. beilstein-journals.org The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly noteworthy. wikipedia.orglibretexts.org

To construct a quinoline-imidazole core where the rings are directly attached (i.e., without a methylene linker), a Suzuki reaction could be employed between a haloquinoline (e.g., 6-bromoquinoline) and an imidazolylboronic acid or ester. The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Table 2: Example of Suzuki-Miyaura Cross-Coupling Reaction Conditions
Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldReference
6-Bromo-1,2,3,4-tetrahydroquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh3)2Cl2Na2CO3Toluene/EtOH/H2O78% researchgate.net
Bromo-substituted quinazoline (B50416)Boronic acid pinacol (B44631) esterPd(dppf)Cl2Na2CO3Toluene/H2O84% mdpi.com
ortho-BromoanilinesVarious boronic estersPd catalyst--Good to excellent nih.gov

This methodology is highly versatile, tolerating a wide range of functional groups on both coupling partners. researchgate.net The choice of palladium catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. mdpi.comresearchgate.net

Functionalization and Derivatization Strategies

Once the core quinoline-imidazole structure is assembled, further chemical transformations can be performed to introduce various functional groups. rsc.org This derivatization is key to modulating the molecule's physicochemical properties and biological activity. brieflands.com

Substituent Introduction on the Quinoline Moiety

The quinoline ring system is amenable to a variety of functionalization reactions, including both electrophilic and nucleophilic substitutions. nih.gov The position of these substitutions is dictated by the electronic nature of the fused heterocyclic system.

Electrophilic Aromatic Substitution: The pyridine (B92270) ring in quinoline deactivates the molecule towards electrophilic attack compared to benzene (B151609). Consequently, electrophilic substitution reactions typically require more vigorous conditions and occur on the benzene ring, primarily at the C-5 and C-8 positions. quora.comuop.edu.pk Common electrophilic substitution reactions include nitration (using H2SO4/HNO3) and halogenation.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the C-2 and C-4 positions. quora.com Nucleophiles can displace good leaving groups like halides at these positions. The vicarious nucleophilic substitution (VNS) of hydrogen is another method for introducing substituents, particularly amino groups, onto electron-deficient nitroquinolines. nih.gov

Transition Metal-Catalyzed Functionalization: Palladium-catalyzed reactions, such as the Suzuki coupling, are also widely used to introduce aryl or other carbon-based substituents onto a pre-halogenated quinoline core. researchgate.net For instance, 6-bromoquinoline (B19933) derivatives can be coupled with various arylboronic acids to introduce diverse substituents at the 6-position, demonstrating the power of this method for creating libraries of analogues. nih.govresearchgate.net

Table 3: Functionalization Reactions on the Quinoline Moiety
Reaction TypePosition(s)Typical ReagentsReference
Electrophilic Substitution (Nitration)C-5 and C-8H2SO4/HNO3 uop.edu.pk
Nucleophilic SubstitutionC-2 and C-4Organolithium reagents, Amines quora.comnih.gov
Suzuki Cross-CouplingPosition of halide (e.g., C-6)Arylboronic acids, Pd catalyst researchgate.net

Modifications to the Imidazole Ring

The imidazole ring within quinoline-imidazole structures serves as a prime target for chemical modification to generate novel analogues. A common and effective strategy is the N-alkylation of the nitrogen atoms in the imidazole nucleus. rsc.orgrsc.org This transformation involves the introduction of various alkyl groups onto the imidazole ring, a process that can be achieved through reactions with activated halogenated derivatives. nih.gov

One specific synthetic pathway involves a quaternization reaction of the nitrogen atom in the imidazole ring. This is typically achieved using reagents such as ω-bromo/chloro acetophenones, leading to the formation of imidazolium (B1220033) salts. nih.gov This modification not only alters the electronic properties of the imidazole ring but also serves as a crucial step for further chemical transformations.

For instance, the resulting imidazolium salts can be used to generate imidazolium ylides in situ. These reactive intermediates can then participate in cycloaddition reactions, such as the Huisgen [3+2] dipolar cycloaddition with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). rsc.orgrsc.org Such reactions lead to the formation of more complex, fused heterocyclic systems, effectively expanding the structural diversity of the quinoline-imidazole scaffold. rsc.orgrsc.org This approach highlights how initial modifications to the imidazole ring are instrumental in building more elaborate molecular architectures.

Reaction Condition Optimization and Yield Enhancement

The efficiency of synthesizing this compound and its analogues is highly dependent on the reaction conditions. Researchers have explored various methods to optimize these syntheses, focusing on catalysts, energy sources, and reaction times to maximize product yields. nih.govrjlbpcs.com

One critical aspect of optimization is the choice of catalyst. In one-pot, multi-component reactions for synthesizing imidazole-based quinoline derivatives, a range of catalysts have been tested. The use of Ceric Ammonium Nitrate (CAN) has been shown to be particularly effective. rjlbpcs.com When comparing different catalysts under reflux conditions, CAN provided a significantly higher yield than other catalysts or a catalyst-free reaction. rjlbpcs.com

Table 1: Catalyst Optimization for the Synthesis of Imidazole-Quinoline Analogue 5a

EntryCatalystMol (%)Yield (%)
1No Catalyst-45
2NaOH10No Product
3p-TsOH1045
4FeCl₃1050
5Iodine1055
6CAN560
7CAN1091

Data sourced from a study on the synthesis of imidazole derivatives bearing a quinoline nucleus. rjlbpcs.com

Beyond catalysts, the energy source and reaction medium play a pivotal role. Modern, environmentally friendly techniques have been shown to offer substantial improvements over conventional thermal heating (TH). rsc.orgrsc.orgresearchgate.net Ultrasound (US) irradiation, for example, has emerged as a green and efficient method for the N-alkylation of the imidazole ring. rsc.orgrsc.org This technique dramatically reduces reaction times—from 48–96 hours with conventional heating to just 1–2 hours under ultrasound. rsc.org Furthermore, ultrasound-assisted synthesis can lead to a notable increase in yields, often by 10-20%, while also decreasing energy consumption. rsc.orgnih.gov

Similarly, solvent-free microwave thermolysis presents another advanced method for enhancing reaction efficiency. researchgate.net This approach has been described as a convenient, rapid, and high-yielding protocol for synthesizing quinoline-based imidazole derivatives when compared to traditional solution-phase reactions. researchgate.net

Table 2: Comparison of Synthesis Methods

MethodTypical Reaction TimeKey Advantages
Conventional Thermal Heating (TH)Hours to DaysStandard, widely accessible equipment.
Ultrasound (US) IrradiationMinutes to HoursSignificant reduction in reaction time, increased yields (10-20%), lower energy consumption, environmentally friendly. rsc.orgnih.gov
Microwave ThermolysisNot specifiedRapid, high-yielding, environmentally friendly, solvent-free conditions. researchgate.net

These optimization studies demonstrate that the careful selection of catalysts and the adoption of modern energy sources like ultrasound and microwave irradiation are key to achieving efficient, high-yield, and environmentally conscious syntheses of quinoline-imidazole derivatives. rsc.orgnih.govrjlbpcs.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 6 1h Imidazol 1 Yl Methyl Quinoline Derivatives

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information regarding bond lengths, bond angles, and torsion angles, thereby elucidating the molecule's conformation and the packing of molecules within the crystal lattice. For quinoline-imidazole derivatives, single-crystal X-ray diffraction studies offer critical insights into the steric and electronic interplay between the quinoline (B57606) and imidazole (B134444) moieties, which are fundamental to understanding their chemical behavior and potential applications.

Detailed crystallographic analysis has been performed on derivatives of the core structure, providing a foundational understanding of the molecular geometry. One such derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (referred to as DD1), has been synthesized and its structure elucidated by single-crystal X-ray diffraction. nih.gov The analysis of this compound offers valuable data on the solid-state architecture of the linked quinoline-imidazole system.

The molecular structure of DD1, as determined by X-ray crystallography, reveals specific conformational details. nih.gov The quinoline core, comprising a fused phenyl and pyridine (B92270) ring, is nearly planar, with a very small dihedral angle of 1.805(1)° between the two rings. nih.gov However, the imidazole ring is significantly twisted relative to the quinoline system. The dihedral angle between the imidazole ring and the phenyl part of the quinoline moiety is 65.233(1)°, while the angle between the imidazole and pyridine rings is 66.968(1)°. nih.gov This twisted conformation is a key feature of its solid-state architecture.

The crystallographic data for the 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol derivative is summarized in the interactive table below.

ParameterValue
Compound Name5-((1H-imidazol-1-yl)methyl)quinolin-8-ol (DD1)
Chemical FormulaC13H11N3O
CCDC Deposition Number2005089
Crystal SystemMonoclinic

This detailed structural information derived from X-ray crystallography is crucial for building a comprehensive understanding of the structure-property relationships in this class of compounds. The observed planarity of the quinoline system juxtaposed with the twisted orientation of the imidazole ring provides a precise model of the molecule's solid-state conformation.

Pre Clinical Biological and Mechanistic Studies of 6 1h Imidazol 1 Yl Methyl Quinoline Derivatives

Evaluation of Antimicrobial Activities

Derivatives of 6-[(1H-imidazol-1-yl)methyl]quinoline have demonstrated notable potential as antimicrobial agents, exhibiting activity against a spectrum of bacteria, fungi, and mycobacteria.

The antibacterial properties of quinoline-imidazole hybrids have been investigated against both Gram-positive and Gram-negative bacteria. A study focusing on quinoline-based hydroxyimidazolium hybrids revealed that these compounds displayed varied efficacy. nih.gov For instance, one hybrid demonstrated potent activity against the Gram-positive bacterium Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. nih.gov The same compound also showed inhibitory effects against the Gram-negative Klebsiella pneumoniae at 50 µg/mL. nih.gov Another derivative in the same series also exhibited activity against S. aureus, with a MIC value of 20 µg/mL. nih.gov

In another study, a series of imidazole-based quinoline (B57606) derivatives were synthesized and evaluated for their antibacterial action. The results indicated that some of these compounds had comparable activity to the standard drug ampicillin (B1664943) against certain bacterial strains. For example, specific derivatives showed a MIC of 62.5 µg/mL against Escherichia coli. rjlbpcs.com

Derivative TypeBacterial StrainMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2
Quinoline-based hydroxyimidazolium hybrid 7bKlebsiella pneumoniae50
Quinoline-based hydroxyimidazolium hybrid 7hStaphylococcus aureus20
Imidazole-based quinoline derivative 5cEscherichia coli62.5

The antifungal potential of this compound derivatives has been explored against several pathogenic fungi. Research on quinoline-based hydroxyimidazolium hybrids identified compounds with significant activity against Cryptococcus neoformans, recording a MIC value of 15.6 µg/mL. nih.gov These hybrids also showed activity against other opportunistic fungi like Candida and Aspergillus species, with MIC values of 62.5 µg/mL. nih.gov

Another study on a series of quinoline-thiazole derivatives, a related structural class, also reported noteworthy antifungal activity. Certain derivatives demonstrated potent inhibition of Candida glabrata and Candida krusei, with MIC values as low as ≤0.06 μg/mL. nih.gov Other compounds in this series were effective against Candida albicans with a MIC of 1.95 μg/mL. nih.gov While not direct derivatives of this compound, these findings highlight the potential of the broader quinoline-heterocycle family as antifungal agents.

Derivative TypeFungal StrainMIC (µg/mL)
Quinoline-based hydroxyimidazolium hybrids 7c-dCryptococcus neoformans15.6
Quinoline-based hydroxyimidazolium hybrids 7c-dCandida spp.62.5
Quinoline-based hydroxyimidazolium hybrids 7c-dAspergillus spp.62.5
Quinoline-thiazole derivative 4b, 4e, 4fCandida glabrata≤0.06
Quinoline-thiazole derivative 4h, 4mCandida krusei≤0.06
Quinoline-thiazole derivative 4d, 4i, 4k, 4l, 4mCandida albicans1.95

The emergence of drug-resistant strains of Mycobacterium tuberculosis has spurred the search for new antitubercular agents. Quinoline-imidazole hybrids have been identified as a promising class of compounds in this area. In one study, a series of these hybrids were synthesized and tested against the H37Rv strain of M. tuberculosis. One particular compound exhibited a promising MIC value of 6.26 µg/mL, while other derivatives showed moderate inhibition. tandfonline.comfigshare.com

Further research into trisubstituted imidazoles containing a quinoline moiety also demonstrated good activity against M. tuberculosis H37Rv. The most active compound in this series recorded a MIC of 6.25 µg/mL. koreascience.kr Additionally, quinoline-based hydroxyimidazolium hybrids have been evaluated for their antitubercular properties, with the most potent compounds showing MIC values of 10 and 20 µg/mL against the H37Rv strain. nih.gov

Derivative TypeMycobacterial StrainMIC (µg/mL)
Quinoline-imidazole hybrid 6gMycobacterium tuberculosis H37Rv6.26
Trisubstituted imidazole-quinoline hybrid 3iMycobacterium tuberculosis H37Rv6.25
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10
Quinoline-based hydroxyimidazolium hybrid 7aMycobacterium tuberculosis H37Rv20

Investigations into Enzyme Inhibition and Modulation

In addition to their antimicrobial effects, derivatives of this compound have been studied for their ability to inhibit specific enzymes involved in various physiological and pathological processes.

A series of 4-(imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-quinoline derivatives were specifically designed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov In vitro enzyme inhibition assays demonstrated that these compounds were potent and selective inhibitors of the COX-2 isozyme. The half-maximal inhibitory concentration (IC50) values for COX-2 were in the nanomolar range, from 0.063 to 0.090 µM, with high selectivity indices over COX-1. nih.gov

While direct studies on the inhibition of nitric oxide synthase (NOS) by this compound derivatives are limited, related imidazole (B134444) and quinoline compounds have been investigated as NOS inhibitors. For instance, certain N-phenacyl imidazoles have been identified as selective inhibitors of neuronal NOS (nNOS). nih.gov Furthermore, a novel quinoline-based compound was found to be a potent dual inhibitor of both neuronal and inducible NOS (iNOS). researchgate.net These findings suggest that the quinoline-imidazole scaffold may have the potential for NOS inhibition, though further specific studies are required.

DerivativeEnzymeIC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d)COX-20.063547.6
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonylphenyl)quinoline (9a)COX-20.090179.9

The inhibition of cytochrome P450 enzymes is a significant area of research for imidazole-containing compounds. A study focused on novel imidazol-1-ylmethyl substituted 1,2,5,6-tetrahydropyrrolo[3,2,1-ij]quinolin-4-ones, which are structurally related to the core compound of interest, identified them as potent and selective inhibitors of CYP11B1. nih.gov This enzyme is a key target for the treatment of Cushing's syndrome. One of the cyclopropyl (B3062369) analogues was found to be a highly potent CYP11B1 inhibitor with an IC50 of 2.2 nM and a selectivity factor of 11 over other CYP enzymes. nih.gov This research highlights the potential of the imidazolylmethyl quinoline framework in designing selective CYP enzyme inhibitors.

DerivativeEnzymeIC50 (nM)
Cyclopropyl analogue 4CYP11B12.2

Glycosidase Enzyme Inhibition (e.g., α-Amylase, α-Glucosidase)

Derivatives of quinoline have been a focal point in the search for effective inhibitors of glycosidase enzymes, such as α-amylase and α-glucosidase, which are crucial targets in the management of type 2 diabetes mellitus. The inhibition of these enzymes can delay carbohydrate digestion, leading to a reduction in postprandial hyperglycemia.

A variety of quinoline-based compounds have demonstrated significant inhibitory activity against both α-amylase and α-glucosidase in preclinical evaluations. For instance, a series of quinoline-bearing triazole analogs showed a diverse range of activities, with some compounds exhibiting potent inhibition. frontiersin.org The IC50 values for these analogs against α-amylase ranged from 0.80 ± 0.05 µM to 40.20 ± 0.70 µM, and against α-glucosidase from 1.20 ± 0.10 µM to 43.30 ± 0.80 µM. frontiersin.org In comparison, the standard drug acarbose (B1664774) had IC50 values of 10.30 ± 0.20 µM for α-amylase and 9.80 ± 0.20 µM for α-glucosidase. frontiersin.org

Furthermore, another study on novel quinoline derivatives identified compounds with exceptional potency against α-glucosidase. researchgate.net Several of these derivatives displayed IC50 values significantly lower than that of the standard, acarbose (IC50 = 38.25 ± 0.12 μM), with the most potent compounds having IC50 values around 2.60 ± 0.01 μM. researchgate.net Kinetic studies revealed that these potent derivatives act as competitive inhibitors of the α-glucosidase enzyme. researchgate.net Similarly, a series of quinoline-based-benzo[d]imidazole derivatives also showed significant α-glucosidase inhibition, with IC50 values ranging from 3.2 ± 0.3 to 185.0 ± 0.3 µM, far surpassing the efficacy of acarbose (IC50 = 750.0 ± 5.0 µM). nih.gov The most potent compound in this series was identified as a competitive inhibitor. nih.gov

These findings underscore the potential of the quinoline scaffold, particularly when combined with imidazole or related heterocyclic moieties, in developing new and effective glycosidase inhibitors.

Compound ClassTarget EnzymeRange of IC50 Values (µM)Standard Drug (Acarbose) IC50 (µM)
Quinoline-bearing triazole analogsα-Amylase0.80 - 40.20 frontiersin.org10.30 frontiersin.org
Quinoline-bearing triazole analogsα-Glucosidase1.20 - 43.30 frontiersin.org9.80 frontiersin.org
Quinoline-oxadiazole Schiff base derivativesα-Glucosidase2.60 - 102.12 researchgate.net38.25 researchgate.net
Quinoline-based-benzo[d]imidazole derivativesα-Glucosidase3.2 - 185.0 nih.gov750.0 nih.gov

Farnesyl Transferase Inhibition

Farnesyl transferase inhibitors (FTIs) have been investigated as potential anticancer agents due to their ability to block the farnesylation of key signaling proteins, including Ras. nih.govnih.gov The farnesylation process, catalyzed by the enzyme farnesyl protein transferase, is a critical post-translational modification that allows proteins like Ras to anchor to the cell membrane and participate in signal transduction pathways that regulate cell growth and proliferation. nih.gov By inhibiting this enzyme, FTIs can disrupt these signaling cascades, leading to an arrest of cell growth. nih.gov

The quinoline nucleus has been incorporated into the design of FTIs. Specifically, (imidazol-5-yl)methyl-2-quinolinone derivatives have been identified as showing farnesyl protein transferase inhibiting activity. google.com These compounds are characterized by a phenyl substituent at the 4-position of the 2-quinolinone moiety and an imidazole ring connected via a carbon atom. google.com The development of such compounds stems from the understanding that the imidazole group can play a crucial role in the interaction with the enzyme's active site. While the exact mechanism of action for this class of agents is still under investigation, it is believed that they block Ras activation, ultimately leading to the inhibition of cell proliferation. nih.gov The exploration of quinoline-imidazole hybrids as FTIs represents a promising avenue in the development of targeted cancer therapies. nih.govgoogle.com

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis. researchgate.net Nonsteroidal aromatase inhibitors (AIs) often feature an azole moiety, such as imidazole, which coordinates with the heme iron atom of the enzyme, and a larger aryl structure that mimics the steroid substrate. nih.gov

Derivatives of this compound have been designed and synthesized as potent AIs. In one study, a series of 4-(imidazolylmethyl)-2-aryl-quinoline derivatives were evaluated for their aromatase inhibitory activity. researchgate.net One particular compound, 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline, demonstrated greater inhibition of aromatase enzyme activity than the reference drug letrozole. researchgate.netresearchgate.net In vivo studies confirmed the aromatase inhibitory potential of this compound. researchgate.net

The structural combination of the quinoline ring system with the imidazole group has proven to be a suitable scaffold for creating effective aromatase inhibitors. researchgate.netnih.gov The imidazole nitrogen interacts with the heme iron of the aromatase enzyme, while the quinoline and its substituents provide the necessary bulk and lipophilicity to occupy the active site. nih.gov

CompoundTarget EnzymeInhibitory ActivityReference
4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinolineAromataseMore potent than Letrozole researchgate.net
8HQ–Cu–5Nu (6)AromataseIC50 8.67-fold less than Ketoconazole nih.gov
8HQ–Cu–5Iu (9)AromataseIC50 1.5-fold less than Ketoconazole nih.gov
Indole-based derivative 12AromataseIC50 = 10 nM frontiersin.org
Indole-based derivative 16AromataseIC50 = 12 nM frontiersin.org

Receptor Binding and Modulation Studies

AMPA Receptor Antagonism

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate (B1630785) receptors, plays a vital role in fast synaptic transmission in the central nervous system. nih.gov Antagonists of this receptor have therapeutic potential in conditions associated with excessive glutamate signaling. nih.gov

Research into novel AMPA receptor antagonists has led to the design and synthesis of compounds containing an imidazole ring attached to a quinoxaline-dione scaffold, which is structurally related to the quinoline core. One such study focused on a series of 1-substituted 6-imidazolyl-7-nitro- and 7-imidazolyl-6-nitroquinoxalinediones. nih.gov Within this series, the compound 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) exhibited a high affinity for the AMPA receptor, with a Ki value of 0.021 µM. nih.gov This affinity was several times greater than that of the reference compounds YM90K (Ki = 0.084 µM) and NBQX (Ki = 0.060 µM). nih.gov

Furthermore, compound 11a demonstrated significant selectivity, being over 100-fold more selective for the AMPA receptor compared to the N-methyl-D-aspartate (NMDA) receptor and the glycine (B1666218) binding site on the NMDA receptor. nih.gov Structure-activity relationship studies indicated that the introduction of a hydroxyl group at the amide position near the imidazole moiety enhances the binding affinity for the AMPA receptor. nih.gov

Imidazoline (B1206853) I2 Receptor (I2-IR) Ligand Studies

Imidazoline receptors, particularly the I2 subtype (I2-IR), have emerged as a potential therapeutic target for a range of disorders, including neurological diseases. nih.gov These receptors are distinct from adrenergic receptors, although some ligands can bind to both. nih.gov The I2 binding sites have been identified on several proteins, and their modulation can influence various physiological processes. nih.gov

The chemical structures of ligands that bind to I2-IR are diverse and include imidazolines, guanidines, and 2-aminoimidazolines. nih.gov While direct studies on this compound derivatives as I2-IR ligands are not extensively detailed, the broader class of imidazole-containing compounds has been a key area of investigation. For example, 2-(2-benzofuranyl)imidazole (LSL60101) is a known I2-IR ligand. nih.gov The imidazole or imidazoline nucleus is a common feature in many compounds with high affinity and selectivity for I2-IR. researchgate.net Research in this area aims to develop novel ligands with improved specificity to better understand the therapeutic potential of modulating I2-IR in conditions like neurodegenerative diseases and inflammation. researchgate.net

Anti-inflammatory Mechanism Research (pre-clinical cellular models)

The quinoline scaffold is a recognized pharmacophore in the development of anti-inflammatory agents, with derivatives showing activity against various pharmacological targets. nih.gov The anti-inflammatory effects of quinoline derivatives, including those with an imidazole moiety, have been explored in several preclinical cellular models.

One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated during inflammation. A series of 4-(Imidazolylmethyl)quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore were designed and synthesized as selective COX-2 inhibitors. nih.gov In vitro studies showed that these compounds were potent and selective inhibitors of COX-2, with IC50 values in the range of 0.063-0.090 µM and high selectivity indexes. nih.gov For example, 4-((1H-Imidazol-1-yl)methyl)-7,8,9,10-tetrahydro-2-(4-methylsulfonylphenyl)-benzo[h]quinoline (9d) was identified as a particularly potent and selective COX-2 inhibitor. nih.gov

In other cellular models, the anti-inflammatory mechanisms of quinoline derivatives have been linked to the modulation of key inflammatory mediators. For instance, studies on methotrexate-induced inflammation have shown that treatment with a quinoline derivative can lead to a significant reduction in inflammatory markers such as matrix metalloproteinase-9 (MMP-9), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-kB) in lung and liver tissues. nih.gov These findings suggest that quinoline-based compounds can exert their anti-inflammatory effects by interfering with critical pathways of the inflammatory response.

Compound ClassProposed Anti-inflammatory MechanismCellular Model/TargetKey Findings
4-(Imidazolylmethyl)quinoline derivativesSelective COX-2 InhibitionIn vitro COX-1/COX-2 enzyme assaysPotent COX-2 inhibition (IC50: 0.063-0.090 µM) with high selectivity. nih.gov
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochlorideReduction of inflammatory markersMethotrexate-induced inflammation in lung and liver tissuesSignificant decrease in MMP-9, IL-1β, and NF-kB levels. nih.gov

Antiviral Potential (pre-clinical mechanisms)

The quinoline scaffold, a core component of the title compound, is recognized for its presence in numerous natural alkaloids and drugs with a wide spectrum of biological activities, including antiviral properties. researchgate.net Derivatives of quinoline have demonstrated potential as antiviral agents against a range of viruses, such as human immunodeficiency virus (HIV), Zika virus, H1N1 influenza virus, Hepatitis C virus, dengue virus, vaccinia virus, and respiratory syncytial virus. nih.gov

The incorporation of an imidazole ring into the quinoline structure has been a strategy in the search for new antiviral compounds. For instance, the derivative 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, referred to as DD1, was synthesized and investigated as a potential therapeutic agent for SARS-CoV-2 infections. nih.govbohrium.comresearchgate.net Pre-clinical evaluations using computational methods explored its mechanism of action. Molecular docking studies were conducted to analyze the binding interactions between the DD1 ligand and the COVID-19 main protease receptors (PDB IDs: 6WCF and 6Y84). nih.govresearchgate.net The results of these in silico studies suggest that the DD1 molecule could act as a potential agent against these viral receptors, indicating a possible mechanism of viral inhibition. nih.govbohrium.comresearchgate.net

Furthermore, broader studies on imidazole derivatives have shown their potential against various viruses. nih.gov A docking study of imidazole analogs attached to a 7-chloro-4-aminoquinoline core revealed binding affinity with the SARS-CoV-2 main protease, suggesting that the imidazole moiety contributes to the antiviral potential against coronaviruses. nih.gov Studies on other quinoline derivatives, such as 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids, have also shown antiviral activity against orthopoxviruses in Vero and MK-2 cell cultures. researchgate.net

Antineoplastic and Antiproliferative Activity Mechanisms (pre-clinical cell lines)

Derivatives of this compound belong to a broader class of quinoline-heterocyclic conjugates that are a significant focus in the development of novel anticancer agents. ekb.eg These hybrid molecules have demonstrated antiproliferative effects against a variety of cancer cell lines through multiple mechanisms. ekb.eg The conjugation of quinoline with other heterocyclic moieties, such as imidazole, benzimidazole, oxadiazole, and pyrazole, has been a common strategy to produce compounds with enhanced cytotoxic potential. ekb.eg

Pre-clinical studies have evaluated the antiproliferative activity of various quinoline-imidazole and related derivatives against numerous human cancer cell lines. For example, a series of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives exhibited moderate to high inhibitory activities against liver (HepG2, BEL-7404), ovarian (SK-OV-3), and lung (NCI-H460) cancer cell lines. nih.gov Similarly, other quinoline derivatives have shown potent activity against breast cancer (MDA-MB-231, MCF-7), cervical cancer (HeLa), and colon cancer cell lines. researchgate.netnih.gov The activity of these compounds is often compared to standard chemotherapeutic drugs, with some derivatives showing comparable or even superior potency in in-vitro assays. nih.govdrugbank.com

The table below summarizes the antiproliferative activity of selected quinoline-imidazole and related derivatives in various preclinical cancer cell line models.

Compound ClassCell Line(s)Observed Activity (IC50)Reference(s)
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesHepG2, SK-OV-3, NCI-H460, BEL-7404Moderate to high inhibitory activity nih.gov
Quinoline derivatives of ursolic acidMDA-MB-231, HeLa, SMMC-7721Compound 4d : 0.12 µM (MDA-MB-231), 0.08 µM (HeLa), 0.34 µM (SMMC-7721) researchgate.net
(1H-benzo[d]imidazole-2-yl)quinoline conjugatesFour different cancer cell linesCompound 8 : 7.54-15.40 µM ekb.eg
Quinazoline (B50416)/phenylsulfonylfuroxan hybridsH1975, MGC-803Compound 25q : 1.67 µM (H1975), 1.88 µM (MGC-803) cabidigitallibrary.org
Aminoquinazoline derivativesA375 (melanoma)Compound 1q : 0.006 µM drugbank.com

Mechanisms of Action in Cell Lines

The antineoplastic effects of quinoline-imidazole derivatives are exerted through a variety of intricate cellular mechanisms, primarily leading to the induction of apoptosis and inhibition of cell cycle progression. ekb.egnih.gov

Cell Cycle Arrest: A key mechanism is the ability of these compounds to halt the cell cycle at specific checkpoints. Treatment of HepG2 liver cancer cells with a representative 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivative (3a₁ ) led to a significant accumulation of cells in the G2 phase of the cell cycle. nih.gov This G2/M arrest was attributed to the inhibition of cyclin-dependent kinase (CDK) activity and the activation of the p53 tumor suppressor protein. nih.gov Other related quinoline derivatives have been shown to induce cell cycle arrest at the G0/G1 phase in HeLa and H1975 cancer cells. researchgate.netcabidigitallibrary.org

Induction of Apoptosis: These compounds are potent inducers of apoptosis, or programmed cell death. Mechanistic studies have revealed that this is achieved through the intrinsic mitochondrial pathway. nih.govresearchgate.net Treatment with these derivatives leads to:

Regulation of Apoptotic Proteins: An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, which alters the Bax/Bcl-2 ratio to favor apoptosis. nih.gov

Mitochondrial Dysfunction: A decrease in the mitochondrial membrane potential, which is a critical step in the initiation of the apoptotic cascade. researchgate.net

Caspase Activation: The activation of initiator caspases (caspase-9) and executioner caspases (caspase-3). nih.gov The activation of caspase-3 subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

Generation of Reactive Oxygen Species (ROS): An elevation in the levels of intracellular ROS, which can induce oxidative stress and trigger apoptotic pathways. nih.govresearchgate.net

Calcium Release: An increase in intracellular Ca²⁺ release, which can also contribute to the apoptotic process. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 6 1h Imidazol 1 Yl Methyl Quinoline Analogs

Impact of Substituent Variation on Biological Activity

The biological activity of 6-[(1H-Imidazol-1-YL)methyl]quinoline analogs is profoundly influenced by the nature and position of substituents on both the quinoline (B57606) and imidazole (B134444) rings. Strategic placement of various functional groups can modulate potency, selectivity, and pharmacokinetic properties.

Research into quinoline-based compounds has demonstrated that substitutions at different positions can lead to significant variations in activity. For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which are structurally analogous to the quinoline scaffold, substitutions on the terminal phenyl ring attached to the quinazoline (B50416) core resulted in a wide range of anticancer activities. mdpi.com The introduction of a morpholino group at the 4-position of the quinazoline ring, combined with various substituents on a linked phenyl group, yielded compounds with potent inhibitory activity against PI3Kα and significant antiproliferative effects against several cancer cell lines. mdpi.com

For example, the data below illustrates how different substituents on the phenyl ring of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline analogs impact their inhibitory concentration (IC50) against the HCC827 cancer cell line. mdpi.com

CompoundSubstituent (R)IC50 (µM) against HCC827
13aH0.20
13b4-F0.14
13c4-Cl0.11
13d4-CH30.16
13k4-OCH30.09

Similarly, in another study involving quinoline-based-benzo[d]imidazole derivatives tested as α-glucosidase inhibitors, the nature and position of substituents on an acetamide (B32628) moiety played a crucial role. nih.gov A chlorine substitution at the meta position of a phenylacetamide group was found to be beneficial for inhibitory activity. nih.gov The following table shows the IC50 values for various substituted quinoline-based-benzo[d]imidazole derivatives. nih.gov

CompoundSubstituent (R)IC50 (µM) against α-glucosidase
9aPhenyl30.2 ± 0.4
9c4-Fluorophenyl13.5 ± 0.6
9d3-Chlorophenyl3.2 ± 0.3
9l4-Methoxyphenyl5.7 ± 0.3

These examples underscore the principle that even minor electronic or steric changes through substituent variation can lead to significant differences in biological outcomes.

Scaffold Hybridization and Bioisosteric Replacement Strategies

Scaffold hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been effectively employed to develop novel quinoline-imidazole analogs with improved or dual biological activities. nih.gov This approach aims to leverage the therapeutic advantages of each constituent moiety.

A notable example is the hybridization of quinoline derivatives with ursolic acid, a natural product with known anticancer properties. nih.gov By linking the quinoline scaffold to the ursolic acid backbone via hydrazide, oxadiazole, or thiadiazole moieties, researchers have created hybrid compounds with potent antiproliferative activities against various cancer cell lines. nih.gov The data below presents the anticancer activity of some of these hybrid compounds against the HeLa cell line. nih.gov

CompoundLinker MoietySubstituent on QuinolineIC50 (µM) against HeLa
4aHydrazideH0.51 ± 0.05
4dHydrazide6-Cl0.08 ± 0.01
5aOxadiazoleH1.21 ± 0.11
6aThiadiazoleH2.34 ± 0.17

Optimization of Physicochemical Properties for Enhanced Target Interaction

The interaction of a drug molecule with its biological target is governed by its physicochemical properties, such as lipophilicity, solubility, and electronic distribution. Optimization of these properties is a critical aspect of designing effective this compound analogs.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes

The synthesis of quinoline-imidazole derivatives is an active area of research, with established methods often involving multi-step processes. nih.gov Future synthetic work on 6-[(1H-Imidazol-1-YL)methyl]quinoline and its analogs will likely prioritize efficiency, sustainability, and the generation of diverse chemical libraries for biological screening.

Key future directions include:

Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly synthetic protocols. For quinoline-imidazole compounds, this includes the expanded use of ultrasound-assisted reactions and solvent-free microwave thermolysis. researchgate.netnih.gov These methods offer significant advantages over conventional heating, such as reduced reaction times, lower energy consumption, and often higher yields. nih.gov

One-Pot Multicomponent Reactions (MCRs): Designing novel MCRs will be a crucial goal. MCRs enhance synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and purification efforts. researchgate.net Future research could focus on developing a one-pot synthesis for this compound, potentially starting from simple, commercially available precursors.

Catalytic Systems: The exploration of new catalytic systems, such as iron-based nanoparticles, could provide more efficient and selective pathways for synthesizing the core structure or its derivatives. researchgate.net These catalysts can offer benefits in terms of cost, toxicity, and ease of separation from the reaction mixture.

Synthetic StrategyPotential Advantages for this compound Synthesis
Ultrasound Irradiation Increased reaction rates, higher yields, reduced energy consumption. nih.gov
Microwave Thermolysis Rapid, high-yielding, environmentally friendly for solvent-free conditions. researchgate.net
Multicomponent Reactions Improved atom economy, reduced waste, simplified purification. researchgate.net
Novel Catalysis Enhanced selectivity, cost-effectiveness, and sustainability. researchgate.net

Advanced Mechanistic Elucidation of Biological Actions

While various quinoline-imidazole derivatives have been identified with potent biological activities, a detailed understanding of their molecular mechanisms of action is often in early stages. For this compound, future research must move beyond preliminary screening to pinpoint how it interacts with biological systems at a molecular level.

Prospective research areas involve:

Target Identification and Validation: Identifying the specific enzymes, receptors, or cellular pathways that this compound modulates is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down binding partners and validate them as direct targets.

Structural Biology: Obtaining co-crystal structures of the compound bound to its biological target(s) would provide invaluable insights. This structural information can reveal the precise binding mode, key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes induced upon binding, which are crucial for understanding its mechanism and for guiding further optimization.

Cellular and Molecular Biology Assays: A suite of advanced assays will be necessary to dissect the downstream effects of target engagement. This includes analyzing changes in gene expression, protein phosphorylation cascades, and metabolic pathways to build a comprehensive picture of the compound's biological impact. For instance, if the compound shows anticancer potential, studies would focus on its effects on cell cycle progression, apoptosis induction, and signal transduction pathways. nih.govmdpi.com

Exploration of New Biological Targets and Pathways

The structural features of the quinoline-imidazole scaffold suggest its potential to interact with a wide range of biological targets. rsc.orgresearchgate.net The unique arrangement of the quinoline (B57606), imidazole (B134444), and methylene (B1212753) linker in this compound provides a template that could be adapted to target novel therapeutic areas beyond those already established for this class of compounds.

Future exploratory screening could target:

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors. rsc.org Screening this compound against a broad panel of human kinases could identify novel activities relevant to oncology or inflammatory diseases.

Neurodegenerative Diseases: Given that some quinoline derivatives have been investigated for properties related to neuroprotection, exploring the potential of this compound to modulate pathways involved in diseases like Alzheimer's or Parkinson's is a viable research avenue. nih.gov

Parasitic and Viral Diseases: The quinoline core is famous for its role in antimalarial drugs. ijprajournal.com Future work could assess the efficacy of this compound against a wider range of parasites and also explore its potential as an antiviral agent, a known activity for some quinoline-based compounds. mdpi.com

Enzyme Inhibition: Beyond kinases, many other enzymes are potential targets. For instance, compounds with similar scaffolds have been investigated as inhibitors of enzymes like 15-lipoxygenase and CYP11B1, suggesting that this compound could be screened against various enzyme families. nih.govnih.gov

Potential Therapeutic AreaRationale Based on Scaffold
Anticancer Quinoline-imidazole hybrids have shown significant antiproliferative activity. nih.govnih.gov
Antimicrobial Both quinoline and imidazole moieties are present in known antimicrobial agents. researchgate.netresearchgate.net
Antimalarial The quinoline ring is a classic pharmacophore in antimalarial drug discovery. rsc.orgijprajournal.com
Anti-inflammatory Related compounds have shown inhibition of inflammatory enzymes like 15-lipoxygenase. nih.gov
Endocrine Disorders Imidazole-containing quinolones are potent inhibitors of enzymes like CYP11B1. nih.gov

Integration of In Silico and Experimental Methodologies for Lead Identification and Optimization

The synergy between computational (in silico) and experimental approaches is a cornerstone of modern drug discovery. ijprajournal.com For this compound, this integrated strategy will be essential for transforming it from a chemical entity into a viable lead compound.

Future integrated research should focus on:

Predictive Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound and its derivatives. ijprajournal.comresearchgate.net This allows for the early identification of potential liabilities, such as poor bioavailability or metabolic instability, guiding the design of analogs with more favorable drug-like properties.

Molecular Docking and Virtual Screening: Once a biological target is identified, molecular docking can be used to predict the binding pose of the compound in the target's active site. researchgate.netresearchgate.net This information can then be used to design modifications to the core structure to enhance binding affinity and selectivity. Furthermore, large virtual libraries of related compounds can be screened computationally to prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): As a body of experimental data is generated for a series of analogs, QSAR models can be developed. researchgate.net These mathematical models correlate chemical structure with biological activity, providing predictive tools to guide the design of new compounds with improved potency. researchgate.net This iterative cycle of design, synthesis, testing, and modeling is crucial for efficient lead optimization. nih.gov

This forward-looking, multi-pronged research strategy will be critical in fully exploring the therapeutic potential of this compound and advancing it through the drug discovery pipeline.

Q & A

Q. What are the common synthetic routes for preparing 6-[(1H-imidazol-1-yl)methyl]quinoline and its derivatives?

The synthesis typically involves multi-step protocols starting from nitro-substituted quinoline precursors. For example:

  • Reduction : 6-Nitroquinoline-5-amine is reduced to quinoline-5,6-diamine using SnCl₂ in acidic aqueous ethanol under reflux .
  • Condensation : The diamine intermediate undergoes condensation with aldehydes (e.g., aromatic aldehydes) to form Schiff bases (N⁶-benzylidene derivatives) .
  • Cyclization : Treatment with iodine in dimethylformamide (DMF) promotes dehydrocyclization to form the imidazole ring fused to the quinoline core .
  • N-Methylation : Dimethyl sulfate and NaOH in ethanol introduce methyl groups at the imidazole nitrogen to improve stability .
    Key Characterization : Final compounds are validated via IR (C=N/C=O stretches), ¹H NMR (aromatic and methyl protons), mass spectrometry (molecular ion peaks), and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.9 ppm, methyl groups at δ 3.0–4.0 ppm) .
  • IR Spectroscopy : Confirms functional groups like C=N (1600–1680 cm⁻¹) and C=C (1450–1550 cm⁻¹) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N percentages within ±0.4% of theoretical values) .

Q. What preliminary biological activities are reported for quinoline-imidazole hybrids?

  • Antimicrobial Activity : Derivatives show moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), likely due to membrane disruption via lipophilic quinoline-imidazole interactions .
  • Anticancer Potential : Structural analogs (e.g., 2-chloro-3-(benzimidazol-2-yl)quinolines) induce apoptosis in cancer cells by disrupting mitochondrial membrane potential .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity of this compound?

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Catalyst Screening : Test iodine alternatives (e.g., FeCl₃ or CAN) to reduce side products.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethyl acetate) to isolate high-purity products .

Q. What strategies address low solubility in pharmacological testing of quinoline-imidazole derivatives?

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -COOH) at non-critical positions .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
  • Salt Formation : Prepare hydrochloride or sulfate salts to improve aqueous solubility .

Q. How do researchers resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Strain-Specificity : Test compounds against clinically relevant strains (e.g., drug-resistant Pseudomonas aeruginosa) .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ calculations to compare potency thresholds across studies .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Predict binding affinities to targets like MCT4 (in cancer) or fungal CYP51 (in antimicrobial activity) .
  • QSAR Modeling : Use Hammett constants or logP values to correlate substituent effects (e.g., electron-withdrawing groups enhance antifungal activity) .
  • ADMET Prediction : Tools like SwissADME assess permeability, metabolic stability, and toxicity risks early in development .

Q. How can crystallography validate the molecular structure of this compound complexes?

  • Single-Crystal X-ray Diffraction (SHELXL) : Resolve bond lengths/angles and confirm imidazole-quinoline torsion angles (e.g., ~15–25°) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) influencing crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.